4-Chloro-2-isopropylpteridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClN4 |
|---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
4-chloro-2-propan-2-ylpteridine |
InChI |
InChI=1S/C9H9ClN4/c1-5(2)8-13-7(10)6-9(14-8)12-4-3-11-6/h3-5H,1-2H3 |
InChI Key |
GNVZJGAYXBOLSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=NC=CN=C2C(=N1)Cl |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 4 Chloro 2 Isopropylpteridine
Reactivity of the Chloro Substituent in 4-Chloro-2-isopropylpteridine
The chlorine atom at the C4 position is the most reactive site for substitution on the this compound molecule. Its reactivity is significantly enhanced by the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyrimidine (B1678525) portion of the pteridine (B1203161) ring, making it an excellent leaving group in nucleophilic substitution and a versatile handle for cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions at Position 4
The electron-deficient character of the pteridine nucleus renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This type of reaction is a cornerstone for introducing a wide array of functional groups by displacing the chloro substituent. These reactions generally proceed under mild conditions and are effective with a variety of nucleophiles.
Common nucleophiles used to displace the chlorine at the 4-position include amines, hydrazines, alkoxides, and thiols. researchgate.net For instance, reaction with primary and secondary amines leads to the formation of the corresponding 4-aminopteridine derivatives. snnu.edu.cn This is a widely used method for synthesizing biologically relevant pteridine structures. Similarly, treatment with hydrazine (B178648) hydrate (B1144303) can replace the chlorine to form 4-hydrazinopteridine, a key intermediate for building more complex fused heterocyclic systems.
The general scheme for these substitutions is as follows:
Figure 1: General scheme for nucleophilic aromatic substitution at the C4 position of this compound.
The table below summarizes the types of nucleophiles that can be employed in SNAr reactions at the C4 position, based on established reactivity for chloropteridines and related chloro-N-heterocycles.
| Nucleophile Type | Reagent Example | Product Type |
| Primary Amines | R-NH₂ (e.g., Benzylamine) | 4-(Alkyl/Arylamino)-2-isopropylpteridine |
| Secondary Amines | R₂NH (e.g., Piperidine) | 4-(Dialkylamino)-2-isopropylpteridine |
| Hydrazine | NH₂NH₂·H₂O | 4-Hydrazino-2-isopropylpteridine |
| Alkoxides | NaOR (e.g., Sodium Methoxide) | 4-Alkoxy-2-isopropylpteridine |
| Thiols | R-SH (e.g., Thiophenol) | 4-(Alkyl/Arylthio)-2-isopropylpteridine |
Table 1: Examples of Nucleophiles for Substitution at C4 of this compound.
Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro group at C4 of this compound serves as a versatile coupling site. nih.gov While aryl iodides and bromides are typically more reactive, conditions have been developed to effectively utilize less reactive aryl chlorides. libretexts.org
Suzuki-Miyaura Coupling: This reaction pairs the chloropteridine with an organoboron reagent, typically an aryl or vinyl boronic acid, to form a new C-C bond. google.com The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. google.comnih.gov This method allows for the introduction of various aryl or heteroaryl groups at the C4 position.
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. libretexts.org This reaction involves the coupling of the chloropteridine with a terminal alkyne, co-catalyzed by palladium and copper complexes in the presence of a base, such as an amine. inchem.org This creates 4-alkynyl-2-isopropylpteridine derivatives, which are valuable precursors for further transformations.
The table below outlines typical conditions for these cross-coupling reactions as they would apply to this compound.
| Reaction Name | Coupling Partner | Catalyst System (Example) | Base (Example) | Product |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ or Cs₂CO₃ | 4-Aryl-2-isopropylpteridine |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | 4-Alkynyl-2-isopropylpteridine |
Table 2: Exemplary Cross-Coupling Reactions for Functionalization at C4.
Reactivity of the Isopropyl Group and Pteridine Ring System
Beyond the highly reactive chloro group, both the isopropyl substituent and the core pteridine nucleus possess distinct reactivity profiles that can be exploited for further functionalization.
Modifications of the Isopropyl Moiety
The isopropyl group at the C2 position is generally less reactive than the C4-chloro substituent. However, its modification is conceivable under specific conditions, drawing parallels with the reactivity of alkyl side-chains on other aromatic and heteroaromatic rings. The methine C-H bond of the isopropyl group is analogous to a benzylic position, which is known to be susceptible to oxidation and radical reactions due to the stabilization of the resulting intermediate by the adjacent aromatic ring. google.com
Potential transformations include:
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under heating, can oxidize alkyl side-chains on aromatic rings to carboxylic acids. google.com For the isopropyl group, this could potentially lead to the formation of 2-(1-carboxy-1-methylethyl)pteridine derivatives or ring cleavage depending on the conditions. The metabolism of alkyl-substituted pyrazines often involves side-chain oxidation. google.com
Radical Halogenation: Free-radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, can selectively halogenate the benzylic position of alkylarenes. google.com Applying this to this compound could introduce a halogen at the methine position, creating a 4-Chloro-2-(1-halo-1-methylethyl)pteridine, which could then serve as a handle for further nucleophilic substitutions.
Electrophilic and Nucleophilic Reactivity of the Pteridine Nucleus
The pteridine ring is characterized by its π-deficient nature, a result of the presence of four electronegative nitrogen atoms. nih.gov This electronic property dictates its reactivity towards electrophiles and nucleophiles.
Electrophilic Reactivity: The pteridine nucleus is highly deactivated towards electrophilic aromatic substitution. nih.gov The electron-withdrawing effect of the ring nitrogens makes it a poor nucleophile, and reactions with electrophiles are generally not feasible.
Nucleophilic Reactivity: The electron-poor carbons of the pteridine ring are susceptible to attack by nucleophiles. nih.gov Pteridine itself readily undergoes covalent hydration, where water adds across the C3-C4 or other positions. nih.gov Strong carbon nucleophiles, such as Grignard reagents, have been shown to add to the pyrazine (B50134) ring of the pteridine nucleus, for example at the C-7 position, to form a new carbon-carbon bond after subsequent oxidation. nih.govnih.gov
Formation of Complex Pteridine Derivatives through Reaction Cascades
The strategic functionalization of this compound can initiate reaction cascades, leading to the construction of complex, fused heterocyclic systems. A prominent example involves the initial nucleophilic substitution of the chloro group by hydrazine, followed by an intramolecular or intermolecular cyclization.
For instance, reacting this compound with hydrazine hydrate would yield 4-hydrazino-2-isopropylpteridine. This intermediate is a versatile building block. Reaction with orthoesters, such as triethyl orthoformate, can lead to the formation of a fused 1,2,4-triazole (B32235) ring, resulting in a s-triazolo[4,3-c]pteridine derivative. rsc.org Similarly, reaction with other bifunctional reagents can be used to construct a variety of fused ring systems, demonstrating the utility of the initial substitution product in creating molecular complexity.
Figure 2: Plausible reaction cascade starting from this compound to form a fused triazolopteridine system.
Molecular Recognition and Mechanistic Investigations of 4 Chloro 2 Isopropylpteridine Analogs
Interactions with Biological Macromolecules: Enzyme-Ligand Dynamics
The pteridine (B1203161) scaffold is a versatile structure that has been the focus of extensive research due to its potential to interact with a wide range of biological macromolecules. Analogs of 4-Chloro-2-isopropylpteridine have been investigated for their inhibitory effects on various enzymes, revealing complex enzyme-ligand dynamics.
Pteridine Reductase (PTR1) Inhibition Mechanisms
Pteridine reductase 1 (PTR1) is a crucial enzyme for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and African trypanosomiasis. nih.gov These parasites are unable to synthesize pterins and folates de novo and rely on salvaging them from their host. nih.gov PTR1 plays a key role in this salvage pathway by reducing oxidized pterins and folates to their biologically active tetrahydro forms. nih.govjapsonline.com This function also provides a bypass mechanism when dihydrofolate reductase (DHFR), another key enzyme in folate metabolism, is inhibited by drugs. nih.govnih.gov Consequently, PTR1 is a significant target for the development of new anti-parasitic drugs. acs.orgnih.gov
The inhibition of PTR1 by pteridine analogs often involves interactions with key residues within the enzyme's active site. The NADPH cofactor is essential for creating the substrate-binding site and the catalytic center. nih.gov Important amino acid residues that interact with pterin (B48896) and folate substrates include ARG14, SER95, PHE97, ASP161, and TYR174. nih.gov Pterin and folate substrates, as well as their inhibitor analogs, frequently bind in a π-sandwich between the nicotinamide (B372718) ring of NADPH and the residue PHE97. nih.gov
Studies on various pteridine derivatives have shown potent inhibition of PTR1. For instance, certain pteridine-based multitarget inhibitors have demonstrated sub-nanomolar to low nanomolar inhibition of both Leishmania major PTR1 (LmPTR1) and Trypanosoma brucei PTR1 (TbPTR1). chemrxiv.org The binding mode of these inhibitors can mimic that of known substrates or other inhibitors like methotrexate, adopting a similar orientation within the active site. nih.govchemrxiv.org The development of selective PTR1 inhibitors with favorable physicochemical properties, such as low polar surface area, is a key objective to ensure they can potentially cross the blood-brain barrier for treating the neurological stage of African trypanosomiasis. acs.org
| Compound Series | Target | IC50 / Ki | Reference |
| Aminobenzothiazole Series | TbPTR1 | Ki ~21 µM and ~141 µM | acs.org |
| Pteridine Derivatives | TbPTR1 | IC50 <0.1 - 90 nM | chemrxiv.org |
| Pteridine Derivatives | LmPTR1 | IC50 0.02 - 13.3 µM | chemrxiv.org |
| N10-modified Pteridines | TbPTR1 | IC50 <0.1 - 90 nM | chemrxiv.org |
| N10-modified Pteridines | LmPTR1 | IC50 0.02 - 13.3 µM | chemrxiv.org |
Dihydrofolate Reductase (DHFR) Binding and Inhibition
Dihydrofolate reductase (DHFR) is another vital enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. proteopedia.org This makes it a well-established target for a variety of drugs, including anticancer and antimicrobial agents. proteopedia.orgresearchgate.net In trypanosomatid parasites, the presence of PTR1 can compensate for DHFR inhibition, necessitating the development of dual inhibitors that target both enzymes. nih.govchemrxiv.org
The binding of inhibitors to DHFR can be complex, with some demonstrating slow-onset, tight-binding inhibition. nih.govnih.gov This type of inhibition involves the initial formation of an enzyme-inhibitor complex, followed by a slow conformational change to a more tightly bound state. nih.gov The structure of the inhibitor plays a crucial role in its binding affinity and mechanism. For example, substitutions on the inhibitor molecule can significantly affect its potency and whether it exhibits slow-onset inhibition. nih.gov
Pteridine-based compounds have been designed to act as dual inhibitors of both PTR1 and DHFR in parasites. chemrxiv.orgchemrxiv.org These inhibitors often show selectivity for the parasite enzymes over the human DHFR (hDHFR), which is a critical aspect for reducing potential toxicity. chemrxiv.orgchemrxiv.org For example, certain pteridine derivatives have shown potent inhibition of T. brucei DHFR (TbDHFR) and L. major DHFR (LmDHFR) with IC50 values in the micromolar to sub-micromolar range, while having significantly higher IC50 values against hDHFR. chemrxiv.orgmdpi.com
| Inhibitor | Target Enzyme | Ki / IC50 | Inhibition Type | Reference |
| 7-[(4-aminophenyl)methyl]-7H-pyrrolo [3,2-f] quinazoline-1,3-diamine | E. coli DHFR | Ki = 7.42 ± 0.92 nM | Slow-onset, tight-binding | nih.gov |
| Methotrexate | E. coli & Chicken Liver DHFR | - | Slow, tight-binding | nih.gov |
| Aminopterin | E. coli & Chicken Liver DHFR | - | Slow, tight-binding | nih.gov |
| Pteridine Derivatives | TbDHFR | IC50 0.2 - 2.9 µM | - | researchgate.net |
| Pteridine Derivatives | LmDHFR | IC50 2.6 µM (Compound 11) | - | mdpi.com |
| Pteridine Derivatives | hDHFR | IC50 2.4 µM (Compound 11) | - | mdpi.com |
Interactions with Kinase Targets (e.g., PI3K, mTOR, EGFR, BRAFV600E)
The pteridine scaffold has also been explored for its potential to inhibit various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. Kinases such as Phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (B549165) (mTOR), epidermal growth factor receptor (EGFR), and BRAF with the V600E mutation are important therapeutic targets. nih.govmdpi.com
Inhibitors targeting these kinases are used in cancer therapy. nih.gov For example, inhibitors of EGFR and the PI3K/mTOR pathway have been evaluated for their cytotoxic effects in various cancer cell lines, including lung, breast, and cervical cancer. nih.gov Some studies have focused on developing dual inhibitors that can target multiple kinases simultaneously, which can be an effective strategy to overcome drug resistance. mdpi.com
Quinazolinone derivatives, which share a bicyclic heterocyclic structure with pteridines, have been synthesized as dual inhibitors of EGFR and BRAFV600E. mdpi.com These compounds have shown significant antiproliferative activity against cancer cells, with some exhibiting potent inhibition of both kinases in the nanomolar range. mdpi.com The binding of these inhibitors to the kinase active site often involves the formation of hydrogen bonds with key residues in the hinge region, such as Met769 in EGFR. mdpi.com
| Compound | Target Kinase | IC50 | Reference |
| Quinazolin-4-one/3-cyanopyridin-2-one hybrid (Cmpd 18) | BRAFV600E | 140 ± 10 nM | mdpi.com |
| Quinazolin-4-one/3-cyanopyridin-2-one hybrid (Cmpd 19) | BRAFV600E | 190 ± 12 nM | mdpi.com |
Studies on Lipoxygenase Inhibition
Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipids like leukotrienes and lipoxins. These molecules are involved in inflammatory processes, making LOXs a target for anti-inflammatory drugs. nih.gov
Coumarin (B35378) derivatives, which are structurally related to pteridines, have been investigated for their ability to inhibit LOX. nih.gov Many LOX inhibitors act as antioxidants or free radical scavengers, as the lipoxygenation reaction proceeds through a radical mechanism. nih.gov Studies have shown that certain coumarin derivatives can effectively inhibit soybean LOX, with some compounds achieving high percentage inhibition. nih.gov For instance, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was found to be a potent inhibitor of soybean LOX-3. nih.gov The inhibitory activity is often correlated with the compound's structure and lipophilicity. nih.gov
| Compound | Inhibition (%) | Reference |
| Substituted methyl 2-oxo-2H-chromene-3-carboxylates | 7.1–85.1% | nih.gov |
| 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | 96.6% | nih.gov |
| Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate (Lipid Peroxidation Inhibition) | 91.0% | nih.gov |
Other Enzymatic Targets for Pteridine Scaffolds
The versatility of the pteridine scaffold allows for its interaction with a variety of other enzymatic targets beyond those already discussed. For example, pteridine derivatives have been investigated as inhibitors of enzymes involved in purine (B94841) synthesis and other metabolic pathways. nih.gov The ability to modify the pteridine core at various positions allows for the fine-tuning of inhibitory activity and selectivity against different enzymes. chemrxiv.org
The development of multitarget inhibitors based on the pteridine scaffold is a promising strategy for treating complex diseases where multiple pathways are involved. chemrxiv.org This approach can potentially lead to more effective therapies and help to overcome drug resistance.
Role in Oxidative Stress Modulation: Radical Scavenging Mechanisms
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. medcraveonline.com ROS can cause damage to essential macromolecules such as DNA, proteins, and lipids, contributing to the pathophysiology of various diseases. medcraveonline.comfrontiersin.org Antioxidants counteract oxidative stress by neutralizing free radicals. rsc.org
The mechanisms of radical scavenging are diverse and include:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical.
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical.
Transition Metal Chelation: The antioxidant binds to metal ions that can catalyze oxidative reactions.
Many natural and synthetic compounds, including those with heterocyclic structures similar to pteridines, exhibit antioxidant properties. For example, curcumin, a natural polyphenol, can scavenge ROS, modulate the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, and inhibit ROS-producing enzymes. frontiersin.org
While specific studies on the radical scavenging mechanisms of this compound itself are not prevalent in the provided search results, the general antioxidant potential of pteridine-like structures suggests they could play a role in modulating oxidative stress. Their ability to interact with redox-active enzymes also points towards a potential indirect role in managing cellular redox balance.
Antioxidant Mechanisms and Oxidative Pathways
Pteridine derivatives are recognized for their significant interactions with free radicals and their roles in reactions mediated by these radicals. nih.gov The antioxidant and pro-oxidant activities of pteridines are complex and depend on their oxidation state and the specific experimental conditions. nih.govmdpi.com Generally, reduced pterins, such as tetra- and dihydropterins, are known to act as radical scavengers. nih.gov However, they can also act as strong reducing agents, which, in the presence of transition metal ions, can promote Fenton-like reactions, leading to pro-oxidative effects. nih.govmdpi.com
The antioxidant activity of these compounds is also linked to their ability to modulate the expression of genes related to oxidative defense. For example, some compounds can enhance the activities of superoxide dismutase, glutathione (B108866) peroxidase, and catalase, key enzymes in cellular antioxidant defense systems. nih.gov
Investigations into Pteridine-Mediated Redox Processes
Pteridines are actively involved in redox processes, a functionality linked to their notable resistance to UV radiation. mdpi.com They can act as electron carriers in various biological systems. mdpi.com Research has shown that pterin molecules are proficient in electron transfer processes, which includes the oxidation of high-potential donors through the involvement of free radical forms. nih.gov Furthermore, excited pterin triplets have been identified as photogenerators of singlet oxygen. nih.gov
All classes of pterins, including tetrahydropterins, dihydropterins, and oxidized pterins, can engage in reactions mediated by radicals. mdpi.com Reduced pterin radicals can be formed through both enzymatic and non-enzymatic pathways. mdpi.com A significant example of this is the role of tetrahydrobiopterin (B1682763) (H4Bip) in nitric oxide synthase (NOS) activity, where the formation of H4Bip free radical derivatives is essential for normal nitric oxide (NO) production. mdpi.com In this process, H4Bip donates an electron and undergoes a one-electron redox cycle. mdpi.com
The interaction of pteridines with metal ions is also a key aspect of their redox chemistry. Studies have indicated that pteridines can form complexes with metal anions, which can influence their redox properties. nih.gov Recent research has also highlighted the role of pteridines as natural ligands for proteins like CutA, where they may modulate copper binding and redox homeostasis. biorxiv.org
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Influence of Substituent Variation on Molecular Interactions
The biological activity of pteridine derivatives is highly dependent on the nature and position of substituents on the pteridine core. The pyrimidine (B1678525) ring of the pteridine nucleus is susceptible to nucleophilic attack, and the stability and reactivity of the different oxidation states are influenced by the substituents. herts.ac.uk
The introduction of various functional groups can significantly alter the molecular interactions of these compounds with their biological targets. For example, in the context of enzyme inhibition, bulky nonpolar groups can facilitate interactions with hydrophobic moieties in the active site. acs.org The substitution of a chloro group can have a substantial impact on binding affinity; its removal has been shown to cause a significant drop in affinity in certain inhibitor-enzyme interactions. acs.org
The table below illustrates the effect of different substituents on the inhibitory activity of pteridine derivatives against various enzymes.
| Compound ID | N10/PABA/Tail Modification | TbPTR1 IC50 (nM) | LmPTR1 IC50 (nM) | hDHFR IC50 (μM) | Selectivity Index (hDHFR/TbPTR1) |
| 2c | N10-benzyl | < 0.1 | - | > 40 | > 400,000 |
| 4e | Tail-modified | < 0.1 | - | > 40 | > 400,000 |
| 3c | PABA-naphthalene | - | - | - | - |
| 1d | N10-hydroxyethyl | - | - | - | - |
| 2a | N10-ethyl | - | - | - | - |
| 2b | N10-propargyl | - | - | - | - |
Data derived from studies on pteridine reductase (PTR1) and dihydrofolate reductase (DHFR) inhibitors. acs.orgnih.gov
These examples demonstrate that modifications at various positions, such as the N10, PABA (para-aminobenzoic acid), and tail regions, can dramatically influence both potency and selectivity. nih.gov For instance, bulky substituents like a benzyl (B1604629) group can be accommodated in the enzyme's pocket, leading to high potency. acs.org
Positional and Electronic Effects of Substituents on Biological Recognition
The position and electronic properties of substituents on the pteridine ring play a crucial role in their biological recognition. The electron-deficient nature of the pteridine ring system, with its four nitrogen atoms, makes all carbon atoms susceptible to nucleophilic attack. herts.ac.uk
The electronic effects of substituents can be studied by observing changes in spectroscopic properties. For example, substituting a phenyl ring with an electron-donating group like dimethylamino can cause a redshift in both absorbance and emission spectra, while an electron-withdrawing group can lead to a blueshift. nih.gov These electronic modifications can be harnessed to fine-tune the properties of fluorescent nucleobase analogs for specific applications. nih.gov
In enzyme inhibition, the position of a substituent is critical. For instance, an ethyl group at the N1 position of a ligand was found to decrease affinity due to the prevention of a key hydrogen-bonding interaction, whereas larger substituents at the same position restored or even significantly increased affinity. acs.org This highlights the intricate relationship between substituent position, size, and interaction with the target protein.
The following table summarizes the impact of substituent position on the binding affinity of aminobenzimidazole derivatives to pteridine reductase 1.
| Compound ID | Substitution Position | Modification | Relative Affinity Change |
| 5 | 6-position | Chloro removed | > 20-fold drop |
| 6 | 6-position | Methylphenyl added | Equipotent |
| 7 | N1-position | Ethyl added | Diminished |
| 9 | N1-position | Dichlorobenzyl added | > 20-fold increase |
Data based on studies of pteridine reductase 1 inhibitors. acs.org
These findings underscore that both the electronic nature and the specific placement of substituents are critical determinants of the biological activity of pteridine derivatives.
Design Principles for Enhanced Target Selectivity and Potency
The design of potent and selective pteridine-based inhibitors often involves a multi-faceted approach, combining computational design with experimental validation. nih.gov A key strategy is to exploit structural differences between the target enzyme in the pathogen and its human counterpart. acs.org
One successful approach involves modifying specific moieties of the pteridine scaffold to improve target engagement and selectivity. For instance, modifications to the PABA moiety can modulate the compound's interaction profile in a species-specific manner, improving selectivity. acs.org Similarly, introducing bulkier nonpolar groups can enhance interactions with hydrophobic pockets in the target enzyme, while potentially being less accommodated by the corresponding human enzyme, thus increasing selectivity. acs.org
Another design principle is to introduce substituents that can form key interactions, such as hydrogen bonds, with the target protein. For example, replacing a nitrogen atom with sulfur or modifying a benzene (B151609) ring to a pyridine (B92270) can alter the hydrogen bonding potential and improve selectivity against off-targets like human dihydrofolate reductase (hDHFR). acs.org
The development of multitarget inhibitors, which act on several key enzymes in a pathogen, is also a promising strategy. This approach can lead to more potent compounds and potentially reduce the development of drug resistance. nih.gov Iterative cycles of computational design, chemical synthesis, and crystallographic structure determination allow for the refinement of structure-activity relationships and the rational design of compounds with improved potency and selectivity. nih.gov
Computational and Theoretical Studies of 4 Chloro 2 Isopropylpteridine
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is widely used in drug design to predict how a small molecule, such as 4-Chloro-2-isopropylpteridine, might interact with a biological target, typically a protein or nucleic acid. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the receptor.
Following the conformational sampling, a scoring function is used to estimate the binding affinity, often represented as a binding energy value. A lower binding energy generally indicates a more stable and favorable interaction. These predictions are crucial for prioritizing compounds in virtual screening campaigns and for generating hypotheses about the mechanism of action. columbia.edu While general methodologies for binding affinity prediction are well-established, specific docking studies and binding affinity predictions for this compound are not detailed in the available literature.
Analysis of Ligand-Receptor Interactions
A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the receptor. nih.govbiorxiv.orgbiorxiv.org These interactions are primarily non-covalent and can include:
Hydrogen bonds: Interactions between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.
Hydrophobic interactions: The tendency of nonpolar groups to cluster together in an aqueous environment.
Van der Waals forces: Weak, short-range electrostatic attractive forces between uncharged molecules.
Ionic interactions: Electrostatic attractions between oppositely charged ions.
Pi-stacking: Attractive, noncovalent interactions between aromatic rings.
Understanding these interactions provides a structural basis for the ligand's affinity and selectivity for a particular target. nih.gov For this compound, the pteridine (B1203161) ring system, the chloro-substituent, and the isopropyl group would all contribute to its interaction profile. However, without specific studies, a detailed analysis of its interactions with any particular receptor remains hypothetical.
Prediction of Binding Modes and Conformations
Molecular docking algorithms aim to identify the most likely binding mode, or pose, of a ligand within a receptor's active site. elifesciences.org A binding mode describes the specific orientation and conformation of the ligand that results in the most stable complex. The accuracy of these predictions is fundamental for structure-based drug design, as it dictates the specific atomic contacts that govern binding. elifesciences.org
Molecular Dynamics Simulations to Elucidate Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. rsc.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules, such as this compound, in various environments. rsc.orgnih.gov These simulations can reveal information about conformational changes, the stability of molecular complexes, and the influence of solvent on molecular behavior.
Ligand-Protein Complex Stability Over Time
Once a potential binding mode is identified through molecular docking, MD simulations can be employed to assess the stability of the ligand-protein complex over a period of time, typically ranging from nanoseconds to microseconds. nih.govresearchgate.netnih.gov The simulation tracks the atomic positions, allowing for the analysis of the ligand's movement within the binding site and changes in the protein's structure.
Key metrics used to evaluate stability include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions in the complex over time from a reference structure. A stable RMSD suggests the complex is in equilibrium.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the protein and ligand.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com QSAR models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with the observed activity. nih.gov
Molecular descriptors can encode various aspects of a molecule's structure, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Electronic descriptors: Related to the charge distribution and electronic properties.
Hydrophobic descriptors: Quantifying the molecule's lipophilicity.
A predictive QSAR model can be used to estimate the biological activity of new, untested compounds, thereby guiding the synthesis and testing of more potent analogues. To develop a QSAR model for a series of pteridine derivatives including this compound, one would need a dataset of compounds with experimentally measured biological activities. No such specific QSAR studies for this compound were found in the provided search results.
Correlation of Molecular Descriptors with Observed Biological Phenomena
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For pteridine derivatives, QSAR models are instrumental in identifying the key molecular features that govern their therapeutic effects.
In a typical QSAR study of pteridine analogs, a range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. The primary categories of descriptors include:
Electronic Descriptors: These pertain to the distribution of electrons within the molecule and are crucial for understanding interactions with biological targets. Examples include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the electronegative chlorine atom and the nitrogen atoms of the pteridine core would significantly influence these parameters.
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, which are critical for fitting into the binding site of a protein. Descriptors such as molecular volume, surface area, and specific conformational parameters fall into this category. The isopropyl group at the 2-position of the pteridine ring is a key steric feature of the target compound.
Hydrophobic Descriptors: These describe the molecule's affinity for nonpolar environments, which is vital for processes like membrane transport and binding to hydrophobic pockets in proteins. The logarithm of the partition coefficient (logP) is a commonly used hydrophobic descriptor.
Table 1: Common Molecular Descriptors in QSAR Studies of Pteridine Analogs
| Descriptor Category | Example Descriptors | Relevance to this compound |
| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | The chlorine and nitrogen atoms create a specific electronic profile. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | The isopropyl group and the overall ring structure define its size and shape. |
| Hydrophobic | LogP | The interplay of the polar pteridine core and the nonpolar isopropyl and chloro groups determines its lipophilicity. |
Development of Predictive Models for Analog Design
Building upon the correlations established by QSAR, predictive models can be developed to guide the design of new, potentially more potent, analogs of this compound. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful in this regard. nih.govfrontiersin.orgnih.govnih.gov
In a 3D-QSAR study, the molecules in a dataset are aligned based on a common structural scaffold. The steric and electrostatic fields around each molecule are then calculated at various grid points. These field values are used as descriptors in a PLS analysis to build a predictive model. The results are often visualized as contour maps, which highlight regions in space where modifications to the molecular structure are likely to enhance or diminish biological activity.
For instance, a CoMFA model for a series of pteridine-based inhibitors might reveal:
Green Contours: Indicating regions where bulky substituents would be favorable for activity. For this compound, this could suggest that larger alkyl groups at the 2-position might be beneficial.
Yellow Contours: Highlighting areas where steric bulk is detrimental.
Blue Contours: Showing regions where positive electrostatic potential (e.g., from an electron-withdrawing group) is preferred. The chlorine atom at the 4-position would contribute to such a field.
Red Contours: Indicating where negative electrostatic potential (e.g., from an electron-donating group) would increase activity.
These models, often combined with molecular docking studies that predict the binding mode of the compounds in a protein's active site, provide a rational basis for designing novel analogs with improved therapeutic profiles. nih.govfrontiersin.orgnih.govijfmr.com The goal is to synthesize new compounds that better fit the steric and electronic requirements of the target, as suggested by the predictive model.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a fundamental understanding of the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost. nih.govmdpi.comnih.gov
Electronic Structure Elucidation
DFT calculations can be employed to elucidate the electronic structure of this compound. These calculations provide detailed information about the distribution of electrons in molecular orbitals. The HOMO and LUMO are of particular interest as they are the frontier orbitals involved in chemical reactions and electronic transitions. researchgate.net
A DFT study of this compound would likely reveal that the HOMO is localized primarily on the electron-rich pteridine ring system, while the LUMO might have significant contributions from the pyrazine (B50134) part of the ring, influenced by the electron-withdrawing chlorine atom. The energy gap between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
Furthermore, these calculations can map the electrostatic potential (ESP) onto the electron density surface of the molecule. This ESP map would visually represent the regions of positive and negative potential, highlighting the sites most likely to be involved in electrophilic and nucleophilic interactions, respectively. For this compound, regions of negative potential would be expected around the nitrogen atoms, while the area near the hydrogen atoms and the carbon attached to the chlorine would exhibit a more positive potential.
Reaction Mechanism Predictions and Transition State Analysis
Quantum chemical calculations are invaluable for predicting the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways, including the structures of transition states and intermediates. nih.govresearchgate.net
For this compound, a key reaction of interest would be nucleophilic aromatic substitution at the C4 position, where the chlorine atom is a good leaving group. Theoretical calculations could be used to model the reaction with a nucleophile (e.g., an amine or an alcohol). The calculations would involve locating the transition state for the addition of the nucleophile to the pteridine ring and the subsequent elimination of the chloride ion.
The energy barrier of the reaction, which is the energy difference between the reactants and the transition state, can be calculated. A lower energy barrier indicates a faster reaction. By comparing the energy barriers for different nucleophiles or for different substituted pteridines, one can predict the relative reactivity. This information is crucial for optimizing synthetic routes to new pteridine derivatives.
Spectroscopic Property Predictions (e.g., tautomerization and fluorescence, excluding specific data)
Theoretical calculations can also predict spectroscopic properties, such as those related to tautomerism and fluorescence. Pteridines can exist in different tautomeric forms, which are isomers that differ in the position of a proton. rsc.orgresearchgate.netrsc.org Quantum chemical calculations can determine the relative energies of these tautomers, predicting which form is most stable in the gas phase or in different solvents. For this compound, tautomerism involving the nitrogen atoms of the pteridine ring is possible.
Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra of the molecule. nih.gov These calculations can provide insights into the nature of the electronic transitions responsible for fluorescence. For pteridine derivatives, fluorescence is a well-known property. Theoretical studies can predict how substituents like the chloro and isopropyl groups on the pteridine core influence the wavelengths of absorption and emission, as well as the quantum yield of fluorescence. This information is valuable for the development of fluorescent probes for biological applications.
Broader Academic Implications and Future Research Directions
Expansion of Pteridine (B1203161) Chemical Space through Novel Synthesis Methods
The development of novel synthetic methodologies is paramount to expanding the accessible chemical space of pteridine derivatives. Traditional methods for pteridine synthesis, such as the Gabriel-Isay, Polovonoski-Boon, and Taylor syntheses, have been instrumental but often face limitations in terms of substrate scope, regioselectivity, and reaction conditions. acs.orgmdpi.comorientjchem.org For instance, the Timmis synthesis involves the base-catalyzed condensation of 4-amino-5-nitrosopyrimidines with compounds containing an activated methylene (B1212753) group, while the Pachter synthesis is a modification using benzyl (B1604629) methyl ketone. orientjchem.org
Future research will likely focus on developing more efficient and versatile synthetic routes. This includes the exploration of modern catalytic systems, flow chemistry, and combinatorial approaches to generate diverse pteridine libraries. ijfmr.com The development of methods for the late-stage functionalization of the pteridine core would be particularly valuable, allowing for the rapid generation of analogs from a common intermediate. Such advancements would not only facilitate the synthesis of complex pteridine-containing natural products but also enable the systematic exploration of structure-activity relationships for various biological targets. The synthesis of novel pteridine derivatives is crucial for overcoming challenges like drug resistance. ijfmr.com
Table 1: Notable Pteridine Synthesis Methods
| Synthesis Method | Description | Key Reactants |
| Gabriel-Isay | Condensation of a pyrimidine (B1678525) precursor with an aliphatic molecule under acidic conditions. mdpi.com | Pyrimidine precursor, aliphatic molecule |
| Polovonoski-Boon | Similar to Gabriel-Isay, involving condensation under acidic conditions. mdpi.com | Pyrimidine precursor, aliphatic molecule |
| Taylor Synthesis | Utilizes a pre-functionalized pyrazine (B50134) ring for the synthesis. acs.orgmdpi.com | Pyrazine derivative |
| Timmis Synthesis | Base-catalyzed condensation of 4-amino-5-nitrosopyrimidines. orientjchem.org | 4-amino-5-nitrosopyrimidines, compounds with activated methylene groups |
| Pachter Synthesis | A modification of the Timmis synthesis. orientjchem.org | 4,6-diamino-5-nitroso-2-phenyl pyrimidine, benzyl methyl ketone |
Exploration of Pteridines as Chemical Probes for Biological Systems
Pteridine derivatives, including 4-chloro-2-isopropylpteridine, hold significant potential as chemical probes for interrogating biological systems. A chemical probe is a small molecule used to study and manipulate a biological process or target. nih.gov The diverse biological activities of pteridines, ranging from their roles as enzyme cofactors to their involvement in pigmentation, make them attractive scaffolds for probe development. orientjchem.orgherts.ac.uk
The inherent fluorescence of many pteridine compounds is a key feature that can be exploited for developing fluorescent probes. nih.gov These probes could be used to visualize the localization and dynamics of specific proteins or to monitor changes in the cellular microenvironment. For example, pteridine-based probes could be designed to report on redox status, pH, or the presence of specific metal ions. The development of such tools would provide invaluable insights into the complex interplay of pteridines in cellular metabolism and signaling. researchgate.net
Development of Advanced Computational Models for Pteridine Research
Computational modeling has become an indispensable tool in modern chemical research, and the study of pteridines is no exception. Advanced computational models, such as those based on quantum mechanics (QM) and molecular mechanics (MM), can provide detailed insights into the structure, reactivity, and biological activity of pteridine derivatives. mdpi.comstmjournals.com
Quantitative Structure-Activity Relationship (QSAR) studies, for instance, can be used to develop predictive models that correlate the structural features of pteridine compounds with their biological activities. researchgate.netnih.govnih.gov These models can then be used to guide the design of new analogs with improved potency and selectivity. Molecular docking and molecular dynamics simulations can provide atomic-level insights into the binding of pteridine-based ligands to their protein targets, helping to elucidate their mechanism of action. ijfmr.comnih.gov The integration of these computational approaches with experimental data is crucial for accelerating the discovery and development of new pteridine-based therapeutics and research tools. stmjournals.com
Table 2: Computational Approaches in Pteridine Research
| Computational Method | Application in Pteridine Research |
| Quantum Mechanics (QM) | Elucidating electronic structure, reactivity, and reaction mechanisms. mdpi.comstmjournals.com |
| Molecular Mechanics (MM) | Simulating the dynamics and conformational preferences of large pteridine-containing systems. stmjournals.com |
| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models for biological activity based on molecular structure. researchgate.netnih.govnih.gov |
| Molecular Docking | Predicting the binding mode and affinity of pteridine ligands to protein targets. ijfmr.comnih.gov |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and stability of pteridine-protein complexes. stmjournals.comnih.gov |
Interdisciplinary Research Integrating Pteridine Chemistry with Systems Biology and Material Science
The multifaceted nature of pteridines lends itself to interdisciplinary research that bridges chemistry with other scientific disciplines. In the realm of systems biology, the integration of pteridine chemistry with genomics, proteomics, and metabolomics can provide a holistic understanding of the roles of pteridines in complex biological networks. herts.ac.uk This approach could uncover novel functions of known pteridines and identify new pteridine-related pathways.
In material science, the unique photophysical properties of pteridines could be harnessed to develop novel functional materials. For example, pteridine-based dyes could be incorporated into sensors, imaging agents, or light-harvesting devices. The ability of pteridines to coordinate with metal ions also suggests their potential use in the development of new catalysts or metal-organic frameworks. herts.ac.uk
Unexplored Reactivity and Derivatization Opportunities for this compound
While the chloro substituent at the 4-position of this compound is known to be susceptible to nucleophilic substitution, there remains a vast and largely unexplored landscape of its reactivity and derivatization potential. herts.ac.uk The electron-deficient nature of the pteridine ring system activates the carbon atoms for nucleophilic attack. herts.ac.uk
Future research could focus on exploring the reactivity of the C-4 chloro group with a wider range of nucleophiles, including carbon-based nucleophiles via cross-coupling reactions. orientjchem.org Furthermore, the potential for functionalization at other positions of the pteridine ring, either through direct C-H activation or by employing directing groups, warrants investigation. The development of novel derivatization strategies will be crucial for expanding the chemical diversity of this compound analogs and for accessing new chemical entities with unique biological properties. nih.gov
Addressing Open Questions in Pteridine Biosynthesis and Metabolism
Despite significant progress, many questions regarding the biosynthesis and metabolism of pteridines remain unanswered. mdpi.com The biosynthetic pathways of many naturally occurring pteridines are not fully elucidated, and the enzymes involved in these pathways are often poorly characterized. mdpi.compnas.org For example, while GTP is the precursor for all pteridines, the pathway is not linear and has many branches leading to different end products. mdpi.com
A deeper understanding of pteridine biosynthesis and metabolism is essential for comprehending their roles in health and disease. researchgate.netnih.gov Future research should focus on identifying and characterizing the enzymes involved in these pathways, as well as elucidating the regulatory mechanisms that control pteridine homeostasis. This knowledge could pave the way for new therapeutic strategies targeting pteridine metabolism in various diseases, including cancer and infectious diseases. orientjchem.orgdundee.ac.uk There are also research gaps in understanding the metabolism of pteridines in different biological fluids and the implications of altered pteridine levels. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Chloro-2-isopropylpteridine, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. A common approach is the Friedel-Crafts alkylation of a pteridine precursor with isopropyl halides, followed by chlorination using agents like POCl₃ or SOCl₂. Reaction optimization requires controlling temperature (e.g., 0–20°C for alkylation ), solvent selection (e.g., dichloromethane for solubility ), and stoichiometric ratios. For reproducibility, ensure inert atmospheres (N₂/Ar) to prevent side reactions and monitor progress via TLC or HPLC. Purification via column chromatography with silica gel (hexane/EtOAc gradients) is recommended .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., chloro and isopropyl groups at positions 4 and 2, respectively ).
- Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns .
- HPLC : Assess purity (>95% threshold for research-grade material ).
- Elemental Analysis : Verify empirical formula (C₇H₈ClN₄) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For exposure, rinse eyes with water for 15+ minutes (remove contact lenses if present) and seek medical attention .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?
- Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Solvent Standardization : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations .
- Control Experiments : Re-synthesize compounds under stricter purity conditions to rule out impurities .
Q. What strategies are effective in analyzing the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactive sites based on electron density maps .
- Isotopic Labeling : Track substitution patterns using ¹⁸O or deuterated reagents .
- Kinetic Studies : Compare reaction rates under varying conditions (temperature, solvent polarity) to infer mechanistic pathways .
Q. How can researchers validate the biological activity of this compound while addressing variability in assay results?
- Methodological Answer :
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency .
- Negative Controls : Include solvent-only and known inhibitor groups to isolate compound-specific effects .
- Orthogonal Assays : Combine enzymatic (e.g., fluorescence-based) and cell-based (e.g., viability) assays to cross-validate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
